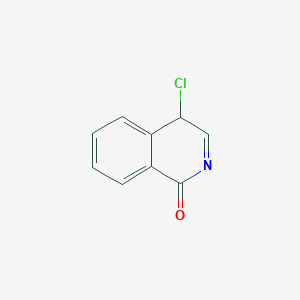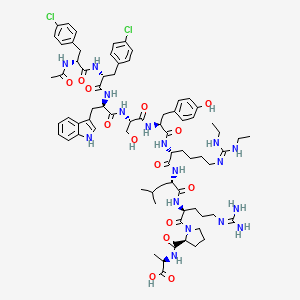
Cy5-PEG3-TCO4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG3-TCO4 is a functionalized fluorescent dye molecule that combines Cyanine 5 dye, three polyethylene glycol units, and a trans-cyclooctene group. This compound is widely used in biochemical and molecular biology applications for labeling and detection purposes. The Cyanine 5 dye provides strong red fluorescence, making it ideal for high-sensitivity imaging and detection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy5-PEG3-TCO4 is synthesized by conjugating Cyanine 5 dye with three polyethylene glycol units and a trans-cyclooctene group. The synthesis involves multiple steps, including the activation of functional groups and coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or reagents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities. The final product is typically provided as a solid or in solution form, depending on the intended use .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG3-TCO4 undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the trans-cyclooctene group of this compound and tetrazine-containing molecules. .
Substitution Reactions: The polyethylene glycol units can participate in substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions
Tetrazine-containing molecules: Used in iEDDA reactions with this compound
Organic solvents: Such as DMSO and DMF, are commonly used in the synthesis and reactions involving this compound
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cy5-PEG3-TCO4 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in cellular and molecular imaging to track and visualize biological processes
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
Cy5-PEG3-TCO4 exerts its effects through its fluorescent properties and bioorthogonal reactivity. The Cyanine 5 dye emits strong red fluorescence upon excitation, allowing for high-sensitivity detection. The trans-cyclooctene group undergoes iEDDA reactions with tetrazine-containing molecules, enabling specific labeling and conjugation in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-PEG3-TCO: Similar to Cy5-PEG3-TCO4 but lacks the additional functional groups, making it less versatile
Cy5-PEG3-NHS: Another derivative of Cyanine 5 dye with different functional groups for specific applications
Uniqueness
This compound is unique due to its combination of strong fluorescence, high water solubility, and bioorthogonal reactivity. The presence of three polyethylene glycol units enhances its solubility and reduces non-specific binding, making it highly suitable for biological applications .
Eigenschaften
Molekularformel |
C49H69ClN4O6 |
|---|---|
Molekulargewicht |
845.5 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h6-7,9,13-14,16-19,23-28,39H,8,10-12,15,20-22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b7-6-; |
InChI-Schlüssel |
QDYUNNFQCUYELC-NAFXZHHSSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


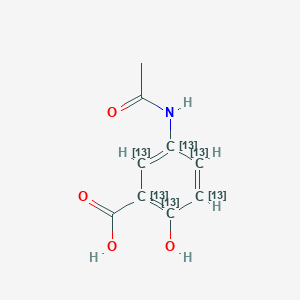
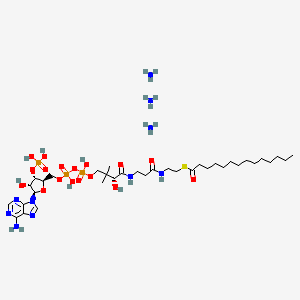
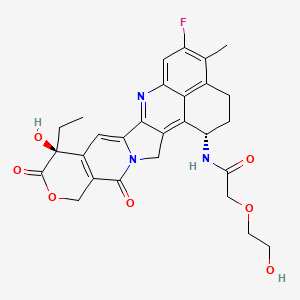
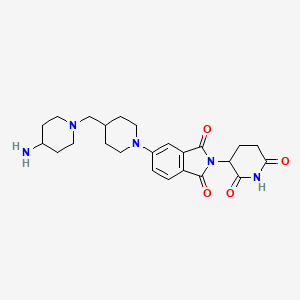


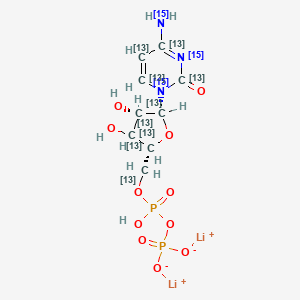
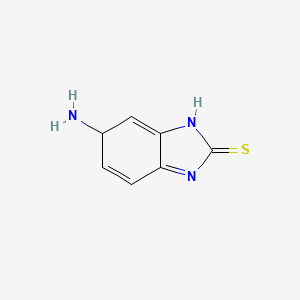
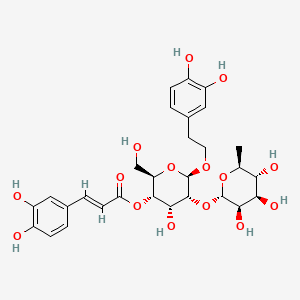
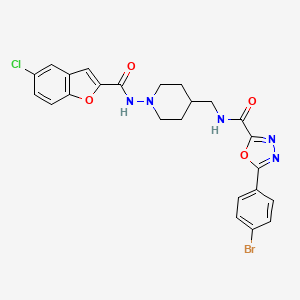
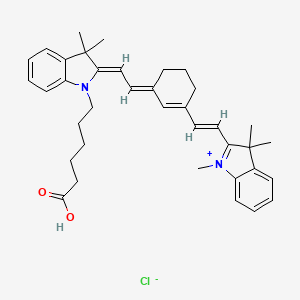
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
